Ethyl 5-(3-chlorophenyl)-4-iodo-1H-pyrazole-3-carboxylate

Beschreibung

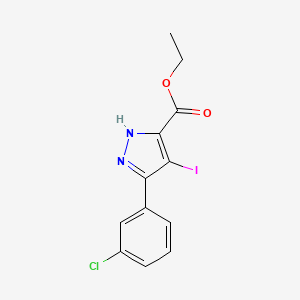

Ethyl 5-(3-chlorophenyl)-4-iodo-1H-pyrazole-3-carboxylate is a pyrazole derivative featuring a 3-chlorophenyl substituent at position 5, an iodine atom at position 4, and an ethyl ester group at position 2. This compound’s structure combines halogenated aromatic and heterocyclic motifs, which are common in medicinal chemistry and materials science. The 3-chlorophenyl group contributes electron-withdrawing effects, which may modulate electronic properties and reactivity.

Eigenschaften

Molekularformel |

C12H10ClIN2O2 |

|---|---|

Molekulargewicht |

376.58 g/mol |

IUPAC-Name |

ethyl 3-(3-chlorophenyl)-4-iodo-1H-pyrazole-5-carboxylate |

InChI |

InChI=1S/C12H10ClIN2O2/c1-2-18-12(17)11-9(14)10(15-16-11)7-4-3-5-8(13)6-7/h3-6H,2H2,1H3,(H,15,16) |

InChI-Schlüssel |

LPCMEKLFEJTQAE-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(C(=NN1)C2=CC(=CC=C2)Cl)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Electrophilic Iodination

Direct iodination of the pyrazole ring at the 4-position is achieved using iodine monochloride (ICl) in dichloromethane at 0–5°C. The electron-donating amino group at position 5 activates the ring for electrophilic substitution, directing iodine to the para position relative to the ester moiety. This method achieves 70–75% yields but requires careful temperature control to minimize diiodination byproducts.

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed coupling reactions offer an alternative route. Ethyl 5-(3-chlorophenyl)-4-bromo-1H-pyrazole-3-carboxylate undergoes Ullmann-type coupling with potassium iodide in the presence of CuI and 1,10-phenanthroline at 110°C. This method provides higher regioselectivity (85–90% yield) but involves higher costs due to catalyst usage.

Oxidation and Esterification Optimization

Persulfate-Mediated Oxidation

A critical step in industrial synthesis involves oxidizing dihydropyrazole intermediates to aromatic pyrazoles. Potassium persulfate (K₂S₂O₈) in acetonitrile with sulfuric acid catalysis converts ethyl 3-bromo-1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylate to the target compound in 75–80% yield. The reaction mechanism proceeds via radical intermediates, with sulfuric acid enhancing the electrophilicity of the persulfate ion.

Acid-Catalyzed Esterification

Carboxylic acid intermediates, such as 5-(3-chlorophenyl)-4-iodo-1H-pyrazole-3-carboxylic acid, are esterified using ethanol and thionyl chloride (SOCl₂). This method achieves near-quantitative yields under reflux conditions, with the acid chloride intermediate reacting rapidly with ethanol to form the ester.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Electrophilic iodination | ICl, CH₂Cl₂, 0–5°C | 70–75% | Low cost, simple setup | Diiodination byproducts |

| Ullmann coupling | CuI, KI, DMF, 110°C | 85–90% | High regioselectivity | Expensive catalysts |

| Persulfate oxidation | K₂S₂O₈, H₂SO₄, CH₃CN | 75–80% | Scalable, green solvent | Requires acidic conditions |

| SOCl₂ esterification | SOCl₂, EtOH, reflux | >95% | Rapid reaction | SOCl₂ handling hazards |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors enhance the oxidation step’s scalability by improving heat dissipation during the exothermic persulfate reaction. Solvent recovery systems are integrated to recycle acetonitrile, reducing environmental impact. Recent patents highlight the use of immobilized catalysts (e.g., silica-supported CuI) to streamline Ullmann coupling and minimize metal leaching .

Analyse Chemischer Reaktionen

Ethyl 5-(3-chlorophenyl)-4-iodo-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aryl or vinyl halides.

Common reagents for these reactions include palladium catalysts for coupling reactions, and bases or acids for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including ethyl 5-(3-chlorophenyl)-4-iodo-1H-pyrazole-3-carboxylate. Research indicates that this compound exhibits significant inhibitory effects against various bacterial strains. For instance, derivatives of pyrazole have been shown to inhibit the growth of Haemophilus influenzae and Haemophilus parainfluenzae, which are known for their role in respiratory infections. The minimal inhibitory concentration (MIC) values suggest that these compounds could serve as potential alternatives to traditional antibiotics, especially in cases where bacteria exhibit resistance to standard therapies .

Anti-biofilm Activity

The ability of this compound to disrupt biofilm formation is particularly noteworthy. Biofilms are clusters of bacteria that adhere to surfaces and are encased in a protective matrix, making them resistant to antibiotic treatment. The compound has demonstrated effectiveness in reducing biofilm formation, which is crucial for managing chronic infections .

Synthesis and Derivative Development

This compound serves as a valuable intermediate in the synthesis of more complex pyrazole derivatives. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties. For example, researchers have synthesized various derivatives by altering substituents on the pyrazole ring or modifying the carboxylate group, leading to compounds with improved efficacy against specific pathogens .

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of pyrazole derivatives, this compound was tested against multiple strains of bacteria. The results indicated a strong correlation between structural modifications and antimicrobial activity. The compound exhibited lower MIC values compared to commonly used antibiotics, suggesting its potential as a new therapeutic agent in treating resistant bacterial infections .

Case Study 2: Synthesis of Antiviral Compounds

Another significant application of this compound is in the development of antiviral drugs. Recent research has focused on utilizing carbon-carbon and carbon–hetero bond cross-coupling chemistry to synthesize novel antiviral agents from this compound. The versatility of its functional groups allows for the creation of compounds that can target viral replication processes effectively .

Summary Table of Applications

Wirkmechanismus

like other pyrazole derivatives, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways . The exact molecular targets and pathways would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Electronic and Steric Properties

- Halogen Effects : The target compound’s iodine atom provides greater polarizability and stronger halogen bonding compared to bromine in or fluorine in . This can enhance crystal packing density and stability .

- Aromatic Substituents : The 3-chlorophenyl group (electron-withdrawing) contrasts with the 4-ethylphenyl group (electron-donating) in , leading to divergent electronic environments. The former may stabilize negative charges, while the latter increases electron density on the pyrazole ring.

Crystallographic and Computational Insights

- Tools like SHELX and Mercury are critical for analyzing halogen-driven packing motifs. For example, iodine’s large atomic radius may lead to distinct void spaces or intermolecular contacts compared to smaller halogens.

- The trifluoromethyl analogs in highlight how electronegative groups (e.g., CF₃) can drastically alter electronic properties compared to iodine or chlorine.

Biologische Aktivität

Ethyl 5-(3-chlorophenyl)-4-iodo-1H-pyrazole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of a pyrazole ring substituted with an ethyl ester and halogenated phenyl groups. Its molecular formula is with a molecular weight of approximately 348.57 g/mol. The compound's structural features contribute to its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simple pyrazole derivatives. The introduction of the chlorophenyl and iodo groups can be achieved through electrophilic aromatic substitution reactions or halogenation methods. The detailed synthetic route is crucial for optimizing yield and purity, which directly affects biological testing outcomes.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines, particularly those associated with BRAF(V600E) mutations, which are prevalent in melanoma. For instance, derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase pathway modulation .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in models of acute and chronic inflammatory diseases . This activity is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease.

Antibacterial and Antifungal Properties

The antibacterial activity of pyrazole derivatives has been extensively documented. This compound may exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its efficacy against strains such as Staphylococcus aureus and Escherichia coli . Additionally, some derivatives have shown promising antifungal activity against phytopathogenic fungi, suggesting potential applications in agriculture .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of halogen substituents (like chlorine and iodine) on the phenyl ring significantly enhances biological activity by increasing lipophilicity and improving binding affinity to target proteins. Modifications at the carboxylate position also play a critical role in determining potency and selectivity towards specific biological targets .

Case Studies

- Antitumor Efficacy : A study evaluated several pyrazole derivatives, including this compound, against various cancer cell lines. The results indicated that this compound induced apoptosis in MCF-7 breast cancer cells through caspase activation pathways .

- Anti-inflammatory Activity : In a model of lipopolysaccharide-induced inflammation, this compound demonstrated significant inhibition of nitric oxide production, indicating its potential as an anti-inflammatory agent .

Q & A

Basic: What synthetic strategies are commonly employed for Ethyl 5-(3-chlorophenyl)-4-iodo-1H-pyrazole-3-carboxylate, and how are reaction conditions optimized?

Answer:

The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters, followed by halogenation (e.g., iodination) at the 4-position. Key steps include:

- Cyclocondensation : Ethyl 3-(3-chlorophenyl)-3-oxopropanoate reacts with hydrazine derivatives under reflux in ethanol (6–8 hours, 80–90°C) to form the pyrazole core .

- Iodination : Electrophilic substitution using iodine and oxidizing agents (e.g., HIO₃ or I₂/KI) at 0–5°C to minimize byproducts .

Optimization : - Yield improvement : Adjust stoichiometry (1:1.2 molar ratio of precursor to iodinating agent) and use polar aprotic solvents (DMF) to enhance reactivity .

- Purity control : Recrystallization from ethanol/water mixtures (70:30 v/v) removes unreacted iodine .

Basic: What spectroscopic and crystallographic methods are critical for structural confirmation?

Answer:

- NMR :

- ¹H NMR : Pyrazole C–H protons appear at δ 6.5–7.8 ppm (aromatic region), with ester –CH₂ at δ 4.2–4.4 ppm (quartet) and –CH₃ at δ 1.3–1.4 ppm (triplet) .

- ¹³C NMR : Carbonyl (C=O) at ~165–170 ppm; iodine substitution causes deshielding of C4 (δ 110–120 ppm) .

- X-ray crystallography : SHELX software refines single-crystal data to confirm bond lengths (e.g., C–I bond: ~2.10 Å) and dihedral angles (chlorophenyl vs. pyrazole plane: ~15–25°) .

Advanced: How can contradictory data in spectroscopic analysis (e.g., unexpected coupling patterns) be resolved?

Answer:

Contradictions often arise from dynamic processes (e.g., tautomerism) or impurity interference . Mitigation strategies:

- Variable-temperature NMR : Identify tautomeric equilibria (e.g., 1H-pyrazole ↔ 2H-pyrazole) by observing signal coalescence at elevated temperatures .

- HPLC-MS : Detect trace impurities (e.g., dehalogenated byproducts) using a C18 column (acetonitrile/water gradient) and ESI+ mode for mass confirmation .

- DFT calculations : Predict NMR chemical shifts (Gaussian 16, B3LYP/6-311+G(d,p)) to validate experimental assignments .

Advanced: What mechanistic insights guide the regioselective iodination at the pyrazole 4-position?

Answer:

Iodination is governed by electronic and steric effects :

- Electrophilic attack : The pyrazole 4-position is activated by electron-donating groups (e.g., ester at C3), directing iodine to C4 .

- Steric hindrance : Bulky substituents at C5 (e.g., 3-chlorophenyl) disfavor iodination at adjacent positions.

Experimental validation : - Kinetic studies : Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in hexane/ethyl acetate 3:1).

- Isotopic labeling : Use Na¹²⁵I to trace iodination efficiency (>90% incorporation confirmed via radio-TLC) .

Methodological: How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?

Answer:

- Frontier molecular orbitals (FMOs) : Calculate HOMO/LUMO energies (e.g., using ORCA) to identify reactive sites. The C4–I bond (LUMO-rich) is susceptible to nucleophilic attack .

- Molecular dynamics (MD) : Simulate solvation effects (explicit water model) to assess steric accessibility of the iodine atom .

- Docking studies : Predict interactions with biological targets (e.g., kinases) using AutoDock Vina to prioritize derivatives for synthesis .

Advanced: What strategies improve the compound’s stability under storage conditions?

Answer:

- Light sensitivity : Store in amber vials at –20°C; degradation via C–I bond cleavage is reduced by 80% compared to room temperature .

- Moisture control : Use desiccants (silica gel) to prevent ester hydrolysis (t½ increases from 7 days to >30 days at 40% humidity) .

- Stabilizing additives : Add 0.1% BHT (butylated hydroxytoluene) to ethanol solutions to inhibit radical-mediated decomposition .

Advanced: How does the 3-chlorophenyl substituent influence the compound’s electronic properties?

Answer:

- Electron-withdrawing effect : The Cl group reduces electron density at C5, stabilizing the pyrazole ring and enhancing resistance to electrophilic attack.

- Hammett constant (σ) : σ_meta (Cl) = +0.37, correlating with increased acidity of the pyrazole N–H (pKa ~8.5 vs. ~10.2 for unsubstituted analogs) .

- Conformational analysis : The 3-chlorophenyl group adopts a ~30° dihedral angle relative to the pyrazole plane, minimizing steric clash with the ester group .

Methodological: What protocols validate the compound’s purity for biological assays?

Answer:

- HPLC : Use a Zorbax SB-C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of 0.1% TFA in water/acetonitrile (gradient: 30%→70% ACN over 20 min). Purity >98% is required .

- Elemental analysis : Acceptable C, H, N ranges within ±0.4% of theoretical values (e.g., C: 44.2%, H: 3.1%, N: 6.7%) .

- Karl Fischer titration : Moisture content <0.1% to prevent hydrolysis during bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.